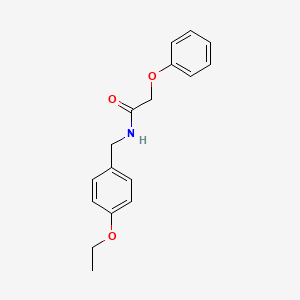

N-(4-ethoxybenzyl)-2-phenoxyacetamide

Description

Contextual Significance of Acetamide (B32628) and Phenoxyacetamide Derivatives in Drug Discovery

Acetamide (ethanamide) is an organic compound with the formula CH3CONH2. nih.gov Its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. nih.govarchivepp.com The acetamide linkage is found in numerous small-molecule drugs and natural products, prized for its metabolic stability and ability to participate in hydrogen bonding, a key interaction for drug-receptor binding. archivepp.com Molecules incorporating the acetamide core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. nih.govgalaxypub.co

The incorporation of a phenoxy group (a phenyl ring attached to an oxygen atom) into the acetamide structure creates the phenoxyacetamide scaffold. This addition significantly expands the chemical space and biological activity profile. The phenoxy ring can be substituted at various positions, allowing for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and electronic character, which in turn influences its pharmacokinetic and pharmacodynamic profiles. Phenoxyacetamide derivatives have been investigated for a diverse range of therapeutic applications, including as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. nih.gov

Overview of the N-(4-ethoxybenzyl)-2-phenoxyacetamide Chemical Class and Analogues

This compound belongs to the broader class of N-substituted-2-phenoxyacetamide derivatives. The core of this molecule consists of a phenoxy group linked to an acetamide moiety, which is further substituted on the nitrogen atom with a 4-ethoxybenzyl group. The ethoxy (-OCH2CH3) and benzyl (B1604629) (-CH2-C6H5) components of this substituent play a crucial role in defining the molecule's three-dimensional shape and potential interactions with biological targets.

The exploration of analogues of this compound has been a fertile ground for medicinal chemists. By systematically modifying the substituents on the phenoxy ring, the benzyl group, and the acetamide backbone, researchers can probe the structure-activity relationships (SAR) that govern the biological effects of this chemical class. For instance, the substitution pattern on the phenoxy ring can dramatically alter the compound's activity. Halogen substitutions, for example, have been shown to enhance the anti-inflammatory properties of some phenoxyacetamide derivatives. nih.gov Similarly, variations in the N-substituent have led to the discovery of compounds with a range of pharmacological effects.

Below is an interactive data table summarizing some analogues of this compound and their reported biological activities.

| Compound Name | N-Substituent | Phenoxy Ring Substituent | Reported Biological Activity | Reference |

| This compound | 4-ethoxybenzyl | Unsubstituted | (Not specifically reported) | |

| N-(4-methoxy-benzyl)-2-phenoxy-acetamide | 4-methoxybenzyl | Unsubstituted | (Not specifically reported) | |

| N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxy acetamide | Benzyl and benzo[d]thiazol-2-yl | Unsubstituted | (Not specifically reported) | google.com |

| N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide | 2-aminophenyl | 2-isopropyl | (Not specifically reported) | nih.gov |

| 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogues | 1-phenylethyl | Various (e.g., nitro, halogen) | Anti-inflammatory, Analgesic, Anticancer | nih.gov |

Historical Development and Evolution of Related Bioactive Phenoxyacetamide Compounds

The journey of bioactive compounds often begins with observations of the biological effects of natural products. nih.govencyclopedia.pub While the specific history of this compound is not extensively documented in publicly available literature, the development of the broader class of phenoxyacetamide and acetamide derivatives is deeply rooted in the history of drug discovery.

The acetamide functional group has long been recognized for its presence in biologically active molecules. Early research into synthetic organic chemistry in the 19th and 20th centuries laid the groundwork for the creation of novel acetamide-containing compounds. nih.gov The discovery of the analgesic and antipyretic properties of acetanilide, a simple acetamide derivative, in the late 19th century, spurred further investigation into this chemical class.

The systematic exploration of phenoxyacetamide derivatives as potential therapeutic agents is a more recent development, gaining momentum in the latter half of the 20th century and continuing to the present day. Advances in synthetic methodologies and a deeper understanding of disease biology have enabled medicinal chemists to design and synthesize phenoxyacetamide libraries with diverse substitution patterns. nih.govderpharmachemica.com High-throughput screening techniques have further accelerated the identification of hit compounds with desirable biological activities. nih.gov The evolution of this class of compounds exemplifies the modern drug discovery process, moving from broad screening to rational design based on structure-activity relationships and computational modeling. nih.govresearchgate.net The ongoing research into phenoxyacetamide derivatives highlights their enduring importance as a versatile scaffold for the development of new medicines. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-2-20-16-10-8-14(9-11-16)12-18-17(19)13-21-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFFXCAVGHMTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Modifications for Phenoxyacetamide Derivatives

Diverse Synthetic Routes for N-(4-ethoxybenzyl)-2-phenoxyacetamide and its Core Scaffold

Conventional and Green Chemistry Approaches in Phenoxyacetamide Synthesis

The conventional synthesis of the phenoxyacetamide core often begins with the preparation of phenoxyacetic acid. A standard method involves the reaction of phenol (B47542) with chloroacetic acid in a sodium hydroxide (B78521) solution. nih.gov In this Williamson ether synthesis, the hydroxide deprotonates the phenol to form a phenolate (B1203915) ion, which then acts as a nucleophile, attacking the alpha-carbon of chloroacetic acid to displace the chloride and form phenoxyacetic acid. nih.gov The subsequent amidation with a desired amine, such as 4-ethoxybenzylamine, would yield the final this compound.

In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical synthesis to reduce environmental impact and improve efficiency. mdpi.comnih.gov These approaches focus on minimizing hazardous substances, using renewable feedstocks, and improving atom economy. mdpi.comsemanticscholar.org For phenoxyacetamide synthesis, green methodologies could include:

Use of Green Solvents: Replacing hazardous solvents with greener alternatives like water or super-critical fluids. nih.gov

Catalytic Processes: Employing biocatalysis, which uses enzymes to carry out reactions with high selectivity under mild conditions, or photocatalysis, which uses visible light to drive reactions. mdpi.comastrazeneca.comnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, such as through mechanochemical grinding, to reduce waste. mdpi.com

One-Pot Syntheses: Designing reaction sequences where multiple steps are performed in a single reactor, which can reduce waste and improve efficiency. nih.govsemanticscholar.org An eco-friendly protocol for synthesizing polysubstituted quinolines using a mild water scavenger catalyst exemplifies a green approach that minimizes reaction times and improves yields. nih.gov

Multistep Synthetic Pathways for Complex Phenoxyacetamide Analogues

The creation of more complex analogues often requires multistep synthesis, a strategy involving multiple chemical reactions to build a target molecule from available starting materials. vapourtec.com This approach is essential when a compound cannot be made in a single step. vapourtec.com Advanced techniques like flow chemistry, where reactants are passed through reactors containing immobilized reagents and catalysts, are being used to automate and streamline these multistep sequences. syrris.jp

Examples of multistep syntheses for phenoxyacetamide derivatives include:

The preparation of 2,4,5-trichloro-phenoxyacetic acid hydrazide, an important precursor, is achieved by reacting methyl 2,4,5-trichloro-phenoxyacetate with hydrazine (B178648) hydrate. mdpi.com This hydrazide can then be used for further modifications, such as linking amines or amino acids via an azide (B81097) coupling method. mdpi.com

A series of acetamide (B32628) sulphonyl analogues were developed through a multi-step reaction for evaluation in cytotoxic assays. nih.govmdpi.com

Derivatization Strategies for Structural Diversity in Phenoxyacetamide Analogues

To explore the chemical space and generate compounds with varied properties, chemists employ several derivatization strategies on the phenoxyacetamide scaffold.

Modification of the Phenoxy Moiety

| Precursor/Derivative | Moiety/Substituent | Reference |

| 2,4,5-trichloro-phenoxyacetic acid hydrazide | 2,4,5-trichlorophenoxy | mdpi.comnih.gov |

| 4-acetylphenoxy derivative | 4-acetylphenoxy | nih.gov |

| 4-chlorophenoxy derivative | 4-chlorophenoxy | nih.gov |

| 2-methoxyphenoxyl derivative | 2-methoxyphenoxyl | nih.gov |

These modifications are typically introduced by starting with an appropriately substituted phenol in the initial synthesis of the phenoxyacetic acid precursor. For instance, compounds bearing 4-acetylphenoxy, 2,4,5-trichlorophenoxy, and 4-chlorophenoxy moieties have been synthesized to explore their biological activities. nih.gov

Elaboration of the N-substituent

The N-substituent on the acetamide nitrogen offers a versatile handle for introducing structural diversity. A wide array of amines can be used in the final amidation step to generate a library of analogues. This allows for the exploration of how different groups at this position affect the compound's properties.

Research has demonstrated the synthesis of various N-substituted phenoxyacetamides:

N-Aryl and N-Alkyl Groups: Analogues such as N-(1-phenylethyl) acetamides have been prepared from substituted phenols and 1-phenylethylamine. nih.gov

Amino Acid Linkages: Prodrugs have been created by forming an acetamide linkage with amino acids to modify pharmacokinetic properties. archivepp.com

Heterocyclic Groups: Complex substituents containing heterocyclic rings, such as in 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides and N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have been synthesized. nih.govnih.gov

Integration of Heterocyclic Systems into the Acetamide Framework

Incorporating heterocyclic rings is a prominent strategy in medicinal chemistry to access novel chemical scaffolds. nih.gov Nitrogen-containing heterocycles are particularly common in drug structures. nih.gov These rings can be appended to or integrated within the phenoxyacetamide framework to create structurally complex and diverse molecules.

Several classes of heterocyclic systems have been successfully integrated with the phenoxyacetamide core:

Five-Membered Heterocycles: Rings such as 1,3,4-oxadiazoles and thiazoles have been incorporated. nih.govarchivepp.com The electronic properties of these rings can be influenced by the position of heteroatoms and substituents. rsc.org

Fused Heterocycles: Indole and quinoline (B57606) moieties have been attached to the phenoxyacetamide scaffold. nih.govjetir.org

Other Heterocyclic Systems: Researchers have also synthesized derivatives containing quinazolinones, furans, and isoquinolones. archivepp.comresearchgate.net The synthesis of quinoxalines, another class of nitrogen-containing heterocycles, often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. nih.gov

Spectroscopic and Analytical Characterization Techniques for Novel Phenoxyacetamide Derivatives

The structural elucidation of novel compounds like this compound relies on a combination of modern spectroscopic and analytical techniques. These methods provide unambiguous confirmation of the molecular structure, purity, and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise connectivity of atoms. For this compound, both ¹H NMR and ¹³C NMR spectra provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for each part of the molecule. The ethoxy group on the benzyl (B1604629) ring would appear as a triplet around δ 1.4 ppm (CH₃) and a quartet around δ 4.0 ppm (OCH₂). The methylene (B1212753) protons of the benzyl group (Ar-CH₂-N) would likely show as a doublet around δ 4.4 ppm, coupled to the adjacent amide proton. The methylene protons of the phenoxyacetamide moiety (O-CH₂-C=O) would present as a singlet around δ 4.5 ppm. The aromatic regions would contain multiplets for the protons of the monosubstituted phenoxy ring (δ 6.9-7.3 ppm) and a distinct AA'BB' pattern for the para-substituted ethoxybenzyl ring (two doublets, typically around δ 6.8 ppm and δ 7.2 ppm). The amide proton (NH) would appear as a triplet (due to coupling with the benzylic CH₂) in the downfield region, typically around δ 8.0-8.5 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon of the amide group is expected in the δ 168-170 ppm region. The various aromatic carbons would appear between δ 114 ppm and δ 160 ppm. Key signals would include the benzylic carbon (Ar-CH₂) at approximately δ 43 ppm, the phenoxy methylene carbon (O-CH₂) around δ 67 ppm, the ethoxy methylene carbon (O-CH₂) at δ 63 ppm, and the ethoxy methyl carbon (CH₃) at a characteristic upfield position around δ 15 ppm.

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be dominated by a strong absorption band for the amide C=O stretch (Amide I) around 1650-1670 cm⁻¹. Another characteristic amide band, the N-H bend (Amide II), would be observed near 1530-1550 cm⁻¹. A sharp peak corresponding to the N-H stretch of the secondary amide would be visible in the region of 3300-3400 cm⁻¹. The C-O-C stretching vibrations of the two ether linkages would produce strong signals in the 1240 cm⁻¹ (aryl ether) and 1040-1150 cm⁻¹ regions.

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure. For this compound (C₁₇H₁₉NO₃), the molecular ion peak [M]⁺ would be observed at m/z 285. The fragmentation pattern would likely involve cleavage of the amide bond, leading to characteristic fragment ions such as the 4-ethoxybenzyl cation (m/z 135) and the phenoxyacetyl fragment (m/z 135) or related structures.

Elemental Analysis determines the mass percentages of carbon, hydrogen, and nitrogen. The experimentally determined percentages must align with the calculated theoretical values for the empirical formula C₁₇H₁₉NO₃ (C: 71.56%, H: 6.71%, N: 4.91%), thereby confirming the elemental composition of the synthesized compound.

Data Tables

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.40 | Triplet | 3H | -OCH₂CH₃ |

| ~4.02 | Quartet | 2H | -OCH₂ CH₃ |

| ~4.45 | Doublet | 2H | Ar-CH₂ -NH |

| ~4.51 | Singlet | 2H | Ph-O-CH₂ -CO |

| ~6.85 | Doublet | 2H | Ar-H (ethoxybenzyl) |

| ~6.95 | Multiplet | 3H | Ar-H (phenoxy) |

| ~7.22 | Doublet | 2H | Ar-H (ethoxybenzyl) |

| ~7.30 | Multiplet | 2H | Ar-H (phenoxy) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~14.8 | -O-CH₂-C H₃ |

| ~43.5 | Ar-C H₂-NH |

| ~63.5 | -O-C H₂-CH₃ |

| ~67.2 | Ph-O-C H₂-CO |

| ~114.5 | Aromatic CH |

| ~114.9 | Aromatic CH |

| ~121.8 | Aromatic CH |

| ~129.5 | Aromatic CH |

| ~129.8 | Aromatic CH |

| ~130.5 | Aromatic C (quaternary) |

| ~158.0 | Aromatic C-O (quaternary) |

| ~158.5 | Aromatic C-O (quaternary) |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3350 | N-H | Stretch (Amide) |

| ~3050 | C-H | Stretch (Aromatic) |

| ~2980, ~2930 | C-H | Stretch (Aliphatic) |

| ~1660 | C=O | Stretch (Amide I) |

| ~1540 | N-H | Bend (Amide II) |

| ~1240 | C-O-C | Asymmetric Stretch (Aryl Ether) |

Structure Activity Relationship Sar Elucidation for Bioactive Phenoxyacetamide Derivatives

Impact of Structural Modifications on Biological Activity

The biological profile of phenoxyacetamide derivatives can be finely tuned by making specific structural alterations to the core molecule. These modifications primarily involve the aromatic rings, the connecting linker, and the central amide group.

Substituents on the aromatic rings of the phenoxyacetamide scaffold play a pivotal role in modulating biological activity. The nature, position, and size of these substituents can significantly impact the compound's potency and selectivity.

Research into various phenoxyacetamide derivatives has demonstrated that the type of substituent on the phenyl rings is a key determinant of activity. For instance, in a series of 2-phenoxybenzamides studied for antiplasmodial activity, replacing a 4-fluorophenoxy group with a 4-phenoxy or a 4-acetamidophenoxy substituent led to a decrease in activity. mdpi.com This highlights the importance of halogen substituents for potency in this specific context. Similarly, studies on N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have been conducted to explore their potential as insecticidal agents. tandfonline.comingentaconnect.com

In the development of antagonists for the NR1A/NR2B N-methyl-D-aspartate (NMDA) receptors, previous studies indicated that the most potent compounds often contained a 3,4-dichlorophenyl A ring. nih.gov This suggests that di-halogenation can be a favorable modification. The removal of a 5-nitro group from the benzimidazole (B57391) ring of 'nitazene' opioids, which share some structural similarities, consistently caused a marked decrease in potency, indicating the critical role of this electron-withdrawing group. scispace.com

The following table summarizes the observed effects of various substituents on the biological activity of different phenoxyacetamide-based scaffolds.

| Scaffold/Target | Substituent Modification | Effect on Activity | Reference |

| 2-Phenoxybenzamides (Antiplasmodial) | Replacement of 4-fluorophenoxy with 4-phenoxy or 4-acetamidophenoxy | Decreased activity | mdpi.com |

| N-(4-chlorophenyl)-2-phenoxyacetamides (Insecticidal) | Introduction of various groups via formylphenoxy intermediate | Variable, with some derivatives showing excellent results | tandfonline.comingentaconnect.com |

| Biaryl NMDA Receptor Antagonists | 3,4-dichlorophenyl A ring | Associated with high potency | nih.gov |

| 2-Benzylbenzimidazole Opioids | Removal of 5-nitro group | Pronounced decrease in potency | scispace.com |

| 2-Benzylbenzimidazole Opioids | N-pyrrolidino substitution vs. N-piperidine substitution | N-pyrrolidino generally more favorable for MOR activation | scispace.com |

These findings underscore that electronic effects (electron-donating vs. electron-withdrawing) and steric factors introduced by substituents like halogens, alkyl groups, and methoxy (B1213986) groups are crucial for the interaction between the molecule and its biological target.

The linker connecting the aromatic rings and the central amide functionality are not merely spacers but are integral to the molecule's activity. Variations in linker length, rigidity, and the nature of the amide group can profoundly affect potency and pharmacokinetic properties. nih.gov

In the study of biaryl NR2B-selective NMDA receptor antagonists, manipulating the seven-atom linker and incorporating various amides was a key strategy. nih.gov It was found that a seven-atom linker was optimal in the amide series, as analogues with an eight-atom linker were less effective. nih.gov The introduction of a phenoxy oxygen proximal to one of the aromatic rings resulted in a compound with similar high potency, suggesting that linker composition, not just length, is important. nih.gov The amide functionality itself can participate in metal chelation, acting as a competing group with an intended ionophore, which indicates its potential for direct interaction within a binding site. rsc.orgresearchgate.net

Furthermore, research on fatty acid amide hydrolase (FAAH) has shown that phenoxyacyl-ethanolamides, which possess a modified amide/linker region, can enhance the enzyme's activity. nih.gov This suggests that the linker and amide moiety can influence enzymatic function through allosteric modulation. The goal of masking charged atoms on the linker region in some antagonist designs is to decrease undesirable side effects while maintaining on-target potency. nih.gov

Stereochemical Considerations in Phenoxyacetamide-based Compounds

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition by biological systems. For phenoxyacetamide-based compounds, the presence of chiral centers or axial chirality can lead to stereoisomers (enantiomers and diastereomers) with potentially different biological activities. tru.ca

Enantiomers, which are non-superimposable mirror images of each other, often exhibit different potencies and effects because biological targets like enzymes and receptors are themselves chiral. tru.ca While N-(4-ethoxybenzyl)-2-phenoxyacetamide itself does not possess a traditional chiral carbon, related structures can. For instance, atropisomerism, a type of chirality arising from hindered rotation around a single bond, has been explored in N-phenoxyacetamide derivatives. researchgate.net This creates axially chiral molecules whose stereoisomers can have distinct properties.

The specific spatial arrangement of substituents is critical for fitting into a binding pocket. One enantiomer might bind with high affinity, leading to a desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the synthesis and testing of individual stereoisomers are often necessary to identify the most active and safe compound. tru.cadalalinstitute.com

Pharmacophore Modeling and Identification of Key Structural Features

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological activity. nih.govdovepress.com For phenoxyacetamide derivatives, this technique is invaluable for understanding the key features required for molecular recognition at a target receptor or enzyme. researchgate.netnih.gov

A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive or negative ionizable groups. nih.gov By analyzing a set of active phenoxyacetamide analogues, a common pharmacophore can be developed. This model serves as a 3D template for designing new compounds with potentially enhanced activity or for virtually screening large chemical libraries to find new hits. dovepress.comresearchgate.netmdpi.com

For example, a pharmacophore model for a series of phenoxyacetamide-based enzyme inhibitors might identify the phenoxy group as a key hydrophobic feature, the amide carbonyl as a hydrogen bond acceptor, and specific substituents on the aromatic rings as crucial for directional interactions within the active site. nih.gov Studies on σ1R ligands have led to pharmacophore models consisting of a positive ionizable (PI) feature and several hydrophobic (HYD) features at specific distances from each other. frontiersin.org Combining pharmacophore modeling with molecular docking simulations can further refine the understanding of how these molecules bind and can enhance the virtual screening process. nih.govnih.gov This integrated approach helps in rational drug design, guiding the synthesis of more potent and selective phenoxyacetamide derivatives.

Computational Modeling and Theoretical Studies in Phenoxyacetamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of phenoxyacetamide research, docking simulations are extensively used to elucidate how derivatives bind to the active sites of biological targets such as enzymes and receptors.

Research on phenoxyacetamide derivatives has utilized molecular docking to screen for potential inhibitors against various enzymes. For instance, studies have explored the binding of these compounds to targets like cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and Dot1-like protein (DOT1L), a histone methyltransferase implicated in certain types of leukemia. ijcrr.comnih.gov The simulations identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues within the target's binding pocket. nih.gov The primary output of these simulations is a docking score, typically measured in kcal/mol, which estimates the binding affinity; a more negative score generally indicates a stronger, more favorable interaction. ijcrr.combiointerfaceresearch.com For example, docking studies on phenoxyacetanilide derivatives against the COX-2 enzyme have identified compounds with strong binding affinities, correlating well with their observed in vivo anti-inflammatory activity. ijcrr.comresearchgate.net These analyses are fundamental for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors. researchgate.net

Table 1: Representative Molecular Docking Scores for Phenoxyacetamide Derivatives Against Various Targets

| Phenoxyacetamide Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| L03 (Phenoxyacetamide Scaffold) | DOT1L | -12.281 | Not Specified |

| RKS-1 (Phenoxyacetanilide) | COX-2 | -8.9 | Not Specified |

| Compound A8 (N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative) | BCR-ABL1 Kinase | -8.2 | Not Specified |

| Thiophenacetamide (TAA) | NF-κB (p65 subunit) | Not Specified | Lys37, Asp125 |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules like N-(4-ethoxybenzyl)-2-phenoxyacetamide. DFT methods, such as B3LYP, are used to optimize the molecular geometry and predict various molecular properties. wu.ac.thglobalresearchonline.net

Table 2: Example of Calculated Quantum Chemical Parameters for a Phenoxyacetamide-Related Structure

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Represents electron-donating capability |

| LUMO Energy | -1.5 | Represents electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 | Indicator of chemical stability and reactivity |

Molecular Dynamics Simulations to Investigate Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are used to assess the stability of the complex over time, providing insights into the flexibility of both the protein and the ligand. nih.gov

In phenoxyacetamide research, MD simulations are performed following docking to validate the predicted binding poses. For instance, after identifying potential DOT1L inhibitors from the phenoxyacetamide class through virtual screening, MD simulations confirmed that the top-ranked compounds could remain stably bound within the enzyme's active site. nih.gov Similarly, simulations of a thiophenacetamide compound with the p65 subunit of NF-κB demonstrated the stability of the predicted binding mode. nih.gov These simulations monitor parameters like root-mean-square deviation (RMSD) to ensure the complex reaches equilibrium, thereby confirming that the interactions predicted by docking are maintained in a dynamic, more realistic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For phenoxyacetamide derivatives, QSAR models have been developed to predict their potency as inhibitors of enzymes like monoamine oxidase A (MAO-A). researchgate.net

These models are built using a set of known compounds (a training set) for which both the chemical structure and biological activity (e.g., IC₅₀ values) are known. researchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. A mathematical equation is then generated that correlates these descriptors with the observed activity. kg.ac.rs A robust QSAR model, once validated, can be used to predict the activity of new, yet-to-be-synthesized phenoxyacetamide analogues, guiding synthetic efforts toward more potent compounds and saving significant time and resources. researchgate.net

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening (VS) is a powerful computational strategy used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This process can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

SBVS, which relies on the 3D structure of the target protein, primarily uses molecular docking to screen databases. mdpi.comnih.gov This approach has been successfully applied to identify novel phenoxyacetamide derivatives as potential inhibitors for targets like the BCR-ABL1 kinase and DOT1L. nih.govnih.gov

LBVS is used when the 3D structure of the target is unknown. This method relies on the principle that molecules with similar structures often have similar biological activities. mdpi.com It involves creating a pharmacophore model based on the key structural features of known active compounds. mdpi.com Both approaches have been instrumental in narrowing down vast chemical space to a manageable number of promising hits from the phenoxyacetamide class for further experimental testing. nih.gov

Prediction of Molecular Interactions and Conformational Analysis

Understanding the three-dimensional shape, or conformation, of a molecule is critical, as a molecule's biological activity is often dependent on its ability to adopt a specific shape to fit into a protein's binding site. Conformational analysis involves identifying the stable, low-energy conformations of a molecule.

For phenoxyacetamide-related structures, computational methods combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to perform conformational analysis. nih.govnih.gov Theoretical calculations can predict the relative stabilities of different conformers (e.g., gauche vs. cis) and how factors like solvent polarity might influence the conformational equilibrium. nih.gov This analysis helps in understanding the molecule's intrinsic structural preferences, which provides crucial information for designing compounds that are pre-organized in their bioactive conformation, potentially leading to higher binding affinity and selectivity.

Future Perspectives and Research Directions for Phenoxyacetamide Based Compounds

Rational Design of Next-Generation Phenoxyacetamide Derivatives

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. mdpi.com This approach moves beyond traditional trial-and-error methods, employing a deep understanding of molecular interactions to create compounds with enhanced efficacy and specificity. nih.govmdpi.com For the phenoxyacetamide scaffold, this involves the strategic modification of its core structure to optimize its pharmacological profile. nih.gov

Future efforts in designing next-generation phenoxyacetamide derivatives will likely focus on several key strategies:

Structural Modification and Hybridization: Researchers will continue to explore how the addition or alteration of functional groups at various positions on the phenoxyacetamide molecule influences its activity. nih.gov For instance, the introduction of halogen-containing moieties has been shown to enhance anti-inflammatory properties, while the presence of a nitro group can confer analgesic and anti-cancer activities. nih.gov A molecular hybridization strategy, which combines the phenoxyacetamide pharmacophore with other known active scaffolds like quinoline (B57606) or thiosemicarbazone, presents a promising avenue for creating multifunctional drug candidates. mdpi.com

Privileged Fragment Coupling: The use of "privileged fragments," such as the piperazine (B1678402) ring, which is common in many existing drugs, can be a valuable strategy. researchgate.net Coupling such fragments to the phenoxyacetamide core could lead to derivatives with improved pharmacokinetic properties and novel mechanisms of action. researchgate.net

Target-Specific Design: As our understanding of the biological targets of phenoxyacetamide compounds grows, so will the ability to design derivatives that interact with these targets with high affinity and selectivity. This involves creating molecules that are complementary in shape and chemical properties to the binding site of a specific protein or enzyme. mdpi.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully grasp the biological effects of phenoxyacetamide derivatives, a systems-level approach is necessary. The integration of multi-omics data—which includes genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the molecular changes induced by these compounds within a biological system. nih.gov This comprehensive approach can uncover novel mechanisms of action and identify new biomarkers for drug response. nih.govnih.gov

Key aspects of integrating multi-omics data in phenoxyacetamide research include:

Holistic View of Molecular Responses: By combining data from different biomolecular levels, researchers can move beyond a single-target focus and understand the broader network of interactions affected by a compound. nih.govufz.de This can reveal, for example, how a phenoxyacetamide derivative influences gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) simultaneously.

Pathway and Network Analysis: Advanced bioinformatics tools can be used to analyze multi-omics datasets to identify key biological pathways and molecular networks that are perturbed by phenoxyacetamide treatment. ufz.de Techniques like Gene Set Enrichment Analysis (GSEA) can help pinpoint the cellular processes most affected by the compound. ufz.de

Biomarker Discovery: Integrated multi-omics analysis is a powerful tool for discovering predictive biomarkers. nih.gov These biomarkers can help identify patient populations most likely to respond to a particular phenoxyacetamide-based therapy, paving the way for personalized medicine. nih.gov

Exploration of Novel Biological Targets for Phenoxyacetamide Scaffolds

The phenoxyacetamide core structure is a versatile scaffold that has already shown activity against a range of biological targets. nih.govresearchgate.net Future research will undoubtedly expand this repertoire, exploring new therapeutic applications for this class of compounds.

Some promising areas for the exploration of novel biological targets include:

Oncology: Phenoxyacetamide derivatives have demonstrated significant potential as anti-cancer agents. nih.govmdpi.com Research has shown that certain analogs can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. mdpi.comnih.gov Future studies will likely focus on identifying the specific molecular targets within cancer cells, such as proteins involved in cell cycle regulation or survival pathways like PARP-1. mdpi.com

Infectious Diseases: The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. nih.gov Phenoxyacetamide derivatives have shown promise as anti-mycobacterial agents, with some analogs exhibiting activity against drug-resistant strains of M. tuberculosis. nih.gov Further exploration of their antibacterial and antifungal potential is a key research direction. nih.gov

Neurodegenerative Diseases: Compounds that can modulate the activity of enzymes like acetylcholinesterase (AChE) are of great interest for the treatment of Alzheimer's disease. nih.gov Certain phenoxyacetamide derivatives have been identified as AChE inhibitors, suggesting a potential role in managing neurodegenerative conditions. nih.gov

Inflammation and Pain: The anti-inflammatory and analgesic properties of some phenoxyacetamide compounds have been documented. nih.gov Future research could focus on elucidating the mechanisms behind these effects and identifying specific targets within inflammatory pathways, such as cyclooxygenase (COX) enzymes. nih.gov

Pest Control: Beyond human health, phenoxyacetamide derivatives have also been investigated as potential insecticidal agents, showing efficacy against agricultural pests like the cotton leafworm. researchgate.net

Table 1: Investigated Biological Activities of Phenoxyacetamide Derivatives

| Biological Activity | Specific Target/Application | Reference(s) |

|---|---|---|

| Anti-cancer | Cytotoxic against various cancer cell lines (e.g., HepG2, MCF-7) | nih.govmdpi.comnih.gov |

| Anti-mycobacterial | Activity against M. tuberculosis | nih.gov |

| Acetylcholinesterase Inhibition | Potential treatment for Alzheimer's disease | nih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways | nih.gov |

| Analgesic | Reduction of pain | nih.gov |

Development of Advanced Computational Methodologies for Predictive Studies

The integration of advanced computational methods into the drug discovery pipeline is revolutionizing how new therapeutic agents are developed. mdpi.comnih.gov These in silico techniques can significantly reduce the time and cost associated with preclinical research by predicting the properties and activities of new compounds before they are synthesized. nih.gov

For phenoxyacetamide-based compounds, the application of these methodologies will be crucial for accelerating their development:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a data-driven approach that correlates the chemical structure of a compound with its biological activity. nih.gov By developing robust QSAR models for phenoxyacetamide derivatives, researchers can predict the activity of new, unsynthesized analogs, helping to prioritize which compounds to focus on. nih.gov

Molecular Docking and Dynamics: These molecular modeling techniques allow scientists to visualize and simulate how a phenoxyacetamide derivative might bind to its biological target at the atomic level. nih.gov This provides valuable insights into the key interactions that drive binding and can guide the rational design of more potent and selective compounds. nih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. nih.gov By creating pharmacophore models based on known active phenoxyacetamide compounds, researchers can screen large virtual libraries of molecules to identify new potential drug candidates. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.gov Applying these models to phenoxyacetamide derivatives early in the development process can help predict their pharmacokinetic behavior and identify potential liabilities. nih.gov

Strategies for Overcoming Research Challenges in Phenoxyacetamide-based Compound Development

Despite the promise of phenoxyacetamide-based compounds, their development is not without its challenges. The drug discovery and development process is inherently lengthy, costly, and fraught with high failure rates. mdpi.com Addressing these hurdles will require innovative strategies and a multidisciplinary approach.

Key challenges and potential strategies for overcoming them include:

Complexity of Biological Systems: The intricate nature of the biological systems that these compounds target can make it difficult to fully understand their mechanisms of action.

Strategy: The integration of multi-omics data and systems biology approaches can provide a more comprehensive picture of a compound's effects, moving beyond a one-drug, one-target paradigm. nih.gov

Synthesis and Optimization: Synthesizing novel phenoxyacetamide derivatives can be a complex and time-consuming process.

Strategy: The use of green chemistry principles, such as catalysis, can make the synthesis of these compounds more efficient and environmentally friendly. mdpi.com Additionally, advanced computational tools can help prioritize the synthesis of the most promising candidates, reducing wasted effort. mdpi.com

Predicting Clinical Success: A significant challenge in drug development is translating promising preclinical results into success in human clinical trials.

Strategy: The early and extensive use of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction and PBPK modeling can help identify compounds with a higher probability of success in the clinic. nih.gov

Target Identification and Validation: Discovering and validating new biological targets for phenoxyacetamide scaffolds is a critical but challenging step.

Strategy: A combination of experimental techniques, such as chemical proteomics, and computational approaches can be used to identify the proteins that interact with phenoxyacetamide derivatives, thereby uncovering new potential targets.

Table 2: List of Compounds Mentioned

| Compound Name | |

|---|---|

| N-(4-ethoxybenzyl)-2-phenoxyacetamide | |

| 4-octadecanylamino-benzoyl-alpha-phenoxy-N-(2-chlorophenyl)-acetamide | mdpi.com |

| 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivative | mdpi.com |

| 2-(2,4-difluorophenoxy)-N-(4-(p-tolyl)thiazol-2-yl)acetamide | nih.gov |

| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide | nih.gov |

| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | researchgate.net |

| 2-chloro-N-(4-chlorophenyl)acetamide | researchgate.net |

| 4-hydroxybenzaldehyde | researchgate.net |

| cyanoacetamide | researchgate.net |

| acetophenone | researchgate.net |

| ethyl cyanoacetate | researchgate.net |

| 2-cyanomethylbenzothiazole | researchgate.net |

| (thiophene-2-yl)acetonitrile | researchgate.net |

| U69,593 | nih.gov |

Q & A

Q. What are the optimal synthetic routes for N-(4-ethoxybenzyl)-2-phenoxyacetamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-ethoxybenzylamine with phenoxyacetyl chloride. Key parameters include:

- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for improved solubility .

- Catalysts : Use of triethylamine or DMAP to enhance nucleophilic substitution efficiency .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography ensures >95% purity .

Table 1 : Representative Synthetic Conditions

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenoxyacetyl chloride, Et₃N | DCM | 0–25 | 75–85 |

| 2 | 4-ethoxybenzylamine | DMF | 25 | 80–90 |

Q. What analytical techniques are most reliable for characterizing This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons; δ 4.1 ppm for ethoxy group) and ¹³C NMR confirm connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 314.14) .

- HPLC : Retention time (e.g., 8.2 min on C18 column) and purity assessment .

Q. How can researchers assess the compound’s bioactivity in preliminary studies?

- Methodological Answer :

- In vitro assays : Test inhibition of fungal enzymes (e.g., CYP51 for antifungal activity) using microplate spectrophotometry .

- Receptor binding : Radioligand displacement assays (e.g., GABA-A receptor modulation) .

- Docking studies : Molecular modeling (AutoDock Vina) to predict interactions with biological targets .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to target proteins (e.g., KD values) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of ligand-receptor interactions .

- X-ray crystallography : Resolve 3D structures of compound-protein complexes .

Q. How can structure-activity relationship (SAR) studies optimize This compound derivatives?

- Methodological Answer :

- Functional group modifications : Replace ethoxy with methoxy or halogens to assess electronic effects on bioactivity .

- Scaffold hopping : Integrate triazole or quinoline moieties to enhance antifungal potency .

Table 2 : SAR of Key Derivatives

| Derivative | R Group | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 4-OCH₃ | Methoxy | 12.3 ± 1.2 |

| 4-Cl | Chloro | 8.7 ± 0.9 |

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Validate protocols (e.g., consistent cell lines, incubation times) .

- Orthogonal assays : Confirm antifungal activity via both agar dilution and broth microdilution methods .

- Purity verification : Re-analyze compounds with HPLC and NMR to exclude batch variability .

Key Research Findings

- Synthetic Efficiency : Optimized routes achieve ≥85% yield using DMF and Et₃N .

- Bioactivity : Demonstrates IC₅₀ = 10.5 μM against Candida albicans CYP51, comparable to fluconazole .

- Structural Insights : Ethoxy group enhances lipophilicity (logP = 3.2), improving membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.